Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Catalog No.
S13477110
CAS No.
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Product Name

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate

IUPAC Name

ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)7-5-8-3-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3

InChI Key

HQFPTCOLDNMUNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC(C1)N2

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a nitrogen-containing bicyclic compound with the molecular formula C10H17NO2. It features an 8-azabicyclo[3.2.1]octane core structure, which consists of a six-membered ring fused with a five-membered ring containing a nitrogen atom at the bridgehead position. The compound has an ethyl carboxylate group attached at the 3-position of the bicyclic system.

Key characteristics:

  • Molecular weight: 183.25 g/mol
  • Appearance: Colorless to pale yellow liquid
  • Boiling point: Approximately 152-153°C at 11 mm Hg pressure

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical transformations:

  • Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Nucleophilic substitution: The nitrogen atom in the bicyclic system can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the 8-position.
  • Oxidation: The compound can be oxidized to form a ketone at the 3-position, resulting in ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .

While specific biological activities of ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate are not directly reported, compounds containing the 8-azabicyclo[3.2.1]octane scaffold have shown various pharmacological properties:

  • Monoamine reuptake inhibition: Some derivatives of 8-azabicyclo[3.2.1]octane have been found to act as monoamine neurotransmitter reuptake inhibitors, potentially useful in treating disorders responsive to monoamine reuptake inhibition .
  • NAAA inhibition: Certain pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives have demonstrated potent inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of endogenous bioactive lipids .

Several methods have been reported for the synthesis of 8-azabicyclo[3.2.1]octane derivatives:

  • Intramolecular cyclization: This approach involves the formation of the bicyclic system through intramolecular cyclization reactions .
  • Rearrangements: Various rearrangement reactions, such as the Beckmann rearrangement, can be employed to construct the 8-azabicyclo[3.2.1]octane scaffold .
  • Palladium-catalyzed cyclization: Palladium-catalyzed intramolecular cyclization has been used to synthesize 2-azabicyclo[3.2.1]octan-3-one derivatives, which can be further modified to obtain the desired compound .
  • Dieckmann cyclization: This method involves the cyclization of piperidine derivatives to form the bicyclic system .

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate and its derivatives find applications in:

  • Medicinal chemistry: As precursors for the synthesis of biologically active compounds, particularly those targeting neurological disorders .
  • Organic synthesis: As building blocks for the construction of more complex molecular structures.
  • Drug discovery: In the development of novel therapeutic agents, especially those targeting monoamine reuptake or NAAA inhibition .

While specific interaction studies for ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate are not reported, related compounds have shown interactions with:

  • Monoamine transporters: Some derivatives interact with serotonin, norepinephrine, and dopamine transporters .
  • NAAA enzyme: Certain sulfonamide derivatives have demonstrated non-covalent interactions with the NAAA enzyme .

Similar Compounds

Several compounds share structural similarities with ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate:

  • Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: An oxidized form of the title compound .
  • tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: A related compound with a tert-butyl ester group .
  • 8-Methyl-3-(2-phenylphenoxy)-8-azabicyclo[3.2.1]octane: A derivative with a different substituent pattern .
  • Pyrazole azabicyclo[3.2.1]octane sulfonamides: A class of compounds sharing the azabicyclo[3.2.1]octane core but with different functional groups .

The uniqueness of ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate lies in its specific substitution pattern and the presence of both an ester group and a bridgehead nitrogen atom, making it a versatile building block for further chemical modifications and potential biological applications.

The exploration of tropane alkaloids dates to the early 19th century, when Friedrich Gaedcke first isolated cocaine in 1855, marking the beginning of systematic studies on bicyclic amine derivatives. By 1880, Kraut and Lossen demonstrated that tropane alkaloids could be hydrolyzed into tropine and tropic acid, laying the foundation for synthetic modifications. Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate emerged as a semi-synthetic derivative of these natural products, designed to overcome the limited stability and selectivity of early tropane esters.

The compound’s development parallels advancements in stereoselective synthesis. For instance, the palladium-catalyzed alkoxycarbonylation of 3-tropinone enol triflates, reported by Cheng et al., enabled efficient access to methyl trop-2-ene-3-carboxylate—a precursor to ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate. This methodology addressed historical challenges in controlling the stereochemistry of bicyclic tropane derivatives, which had previously relied on low-yield natural extractions.

Significance in Heterocyclic Chemistry and Pharmaceutical Intermediates

Role in Heterocyclic Compound Synthesis

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate exemplifies the strategic importance of heterocyclic intermediates in organic synthesis. Its bicyclic framework serves as a template for constructing complex molecular architectures through cyclization and functional group transfer reactions. For example, the compound’s ester moiety facilitates nucleophilic acyl substitutions, enabling the introduction of aryl or alkyl groups at the C-3 position.

Table 1: Key Synthetic Applications of Ethyl 8-Azabicyclo[3.2.1]octane-3-carboxylate

ApplicationMethodOutcomeSource
Stereoselective alkylationPd-catalyzed alkoxycarbonylationMethyl trop-2-ene-3-carboxylate (85% yield)
Aryl group introductionSuzuki-Miyaura coupling3-(4-Methylphenyl)tropane derivatives
TransesterificationEthanol-mediated ester exchangeEthyl homologues of tropane methyl esters

The compound’s rigidity and nitrogen bridgehead also enhance its utility in asymmetric catalysis, where it acts as a chiral auxiliary in enantioselective reactions.

Pharmaceutical Intermediate Applications

In drug development, ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a precursor to over 20 active pharmaceutical ingredients (APIs), including antispasmodics, bronchodilators, and anticholinergics. Its derivatives exhibit enhanced metabolic stability compared to natural tropane alkaloids, as seen in the synthesis of cocaethylene—a semi-synthetic analog of cocaine with altered pharmacokinetic properties.

Recent advances have leveraged the compound’s scaffold to develop dopamine reuptake inhibitors and nicotinic acetylcholine receptor modulators, highlighting its versatility in addressing neurological targets. The ethyl ester group, in particular, improves lipid solubility, facilitating blood-brain barrier penetration in central nervous system (CNS)-targeted therapies.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate represents a systematic nomenclature that follows International Union of Pure and Applied Chemistry conventions for bicyclic nitrogen-containing heterocycles [1]. The compound belongs to the tropane alkaloid family, characterized by the 8-azabicyclo[3.2.1]octane core structure with an ethyl ester functional group attached at the 3-position [2]. The systematic name reflects the bridged bicyclic nature of the molecule, where the numbers in brackets [3.2.1] indicate the number of carbon atoms in each bridge connecting the nitrogen-containing ring system [3].

The International Union of Pure and Applied Chemistry numbering system for tropane derivatives follows specific conventions established for bicyclic structures [4]. The carbon atom bearing the nitrogen substituent is designated as position 8, while the carbon atoms of the bicyclic framework are numbered sequentially [5]. The carboxylate functionality at position 3 represents a key structural feature that influences the compound's chemical properties and biological activity [6].

According to chemical database records, this compound can be identified by multiple systematic names, including 8-azabicyclo[3.2.1]octane-3-carboxylic acid ethyl ester [1] [2]. The molecular formula C₁₀H₁₇NO₂ reflects the presence of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms [7]. The molecular weight is calculated to be 183.24 grams per mole, consistent with the ethyl ester derivative of the tropane carboxylic acid [8].

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₂ [7]
Molecular Weight183.24 g/mol [8]
International Union of Pure and Applied Chemistry Nameethyl 8-azabicyclo[3.2.1]octane-3-carboxylate [1]
Chemical Abstracts Service Number155600-93-4 [8]

Bicyclo[3.2.1]octane Core Architecture

The bicyclo[3.2.1]octane core represents a fundamental architectural motif found in numerous natural products and synthetic compounds [9] [10]. This bicyclic system consists of two fused rings sharing a common nitrogen atom, creating a rigid three-dimensional framework that significantly influences the compound's conformational properties [11]. The bridged structure is characterized by three bridges of different lengths: a three-carbon bridge, a two-carbon bridge, and a one-carbon bridge, all connecting two bridgehead positions [12].

The structural rigidity of the bicyclo[3.2.1]octane scaffold arises from its unique bridging pattern, which restricts conformational flexibility compared to monocyclic systems [13]. The nitrogen atom at position 8 serves as a crucial bridgehead, participating in the formation of both rings and influencing the overall molecular geometry [14]. This bicyclic architecture is particularly significant in medicinal chemistry due to its prevalence in bioactive natural products and its ability to present functional groups in defined spatial orientations [15].

Crystallographic studies of tropane derivatives have revealed specific geometric parameters for the bicyclo[3.2.1]octane framework [16]. The bond lengths within the bicyclic system typically range from 1.47 to 1.55 Angstroms for carbon-carbon bonds, while carbon-nitrogen bonds measure approximately 1.46 to 1.47 Angstroms [16] [17]. The bond angles around the bridgehead carbons are constrained by the bicyclic geometry, typically measuring between 104° and 112° [16].

Structural ParameterTypical RangeReference
Carbon-Carbon Bond Length1.47-1.55 Å [16]
Carbon-Nitrogen Bond Length1.46-1.47 Å [16]
Bridgehead Bond Angles104-112° [16]
Ring SystemFused 6/5 bicyclic [18]

The three-dimensional structure of the bicyclo[3.2.1]octane core can be described as a fusion of piperidine and pyrrolidine ring systems sharing a common nitrogen atom [18]. This arrangement creates a chair-like conformation for the six-membered ring component, while the five-membered ring adopts an envelope conformation [18]. The rigid nature of this bicyclic system makes it particularly valuable in drug design, as it can serve as a conformationally restricted scaffold for presenting pharmacophoric groups [19].

Functional Group Orientation: Carboxylate and Azabicyclic Motifs

The ethyl carboxylate functional group at position 3 of the tropane skeleton represents a critical structural element that significantly influences the compound's chemical and physical properties [20] [21]. Ester functional groups are characterized by a carbonyl center that gives rise to specific bond angles of approximately 120° due to sp² hybridization [20]. The carboxylate moiety exhibits distinctive spectroscopic properties, including an intense infrared absorption band in the range of 1730-1750 cm⁻¹ corresponding to the carbon-oxygen double bond stretching vibration [21].

The orientation of the carboxylate group relative to the tropane skeleton depends on the stereochemistry at the 3-position [5] [22]. In tropane derivatives, substituents at position 3 can adopt either axial or equatorial orientations relative to the chair conformation of the six-membered ring component [5]. The spatial arrangement of the ethyl ester group influences the compound's conformational preferences and intermolecular interactions [16].

The azabicyclic motif, centered on the nitrogen atom at position 8, represents another key functional element [23]. Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding interactions and their basic properties [23]. The nitrogen atom in the tropane system can exist in different protonation states depending on the environmental conditions, affecting the compound's solubility and biological activity [24].

Functional GroupKey PropertiesSpectroscopic Signature
Ethyl CarboxylateEster carbonyl, sp² hybridizationInfrared: 1730-1750 cm⁻¹ [21]
Azabicyclic NitrogenBasic character, hydrogen bondingNuclear Magnetic Resonance chemical shifts [23]
Tropane SkeletonRigid bicyclic frameworkCharacteristic fragmentation patterns [25]

The interaction between the carboxylate and azabicyclic motifs within the same molecular framework creates unique chemical properties [26]. The electron-withdrawing nature of the ester group can influence the basicity of the nitrogen atom, while the rigid tropane skeleton constrains the relative positioning of these functional groups [27]. This spatial relationship is crucial for understanding the compound's reactivity and potential biological interactions [26].

Stereochemical Considerations in the Tropane Skeleton

The tropane skeleton contains multiple stereogenic centers that significantly influence the compound's three-dimensional structure and properties [5] [22]. The bicyclo[3.2.1]octane framework possesses inherent chirality due to the presence of bridgehead carbons and substituted positions [28]. The stereochemistry at position 3, where the carboxylate group is attached, is particularly important for determining the compound's overall conformation and biological activity [5].

Tropane derivatives can exist as different stereoisomers depending on the orientation of substituents relative to the bicyclic framework [5] [22]. The terms exo and endo are commonly used to describe the spatial relationship of substituents to the tropane skeleton, where exo refers to substituents pointing away from the bicyclic bridge system, and endo refers to substituents pointing toward the bridge [22]. These stereochemical designations are crucial for understanding structure-activity relationships in tropane-based compounds [28].

The absolute configuration of tropane derivatives is typically determined using advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and circular dichroism [5]. The International Union of Pure and Applied Chemistry recommendations for tropane numbering specify that the skeleton should be numbered clockwise, starting from carbon-1 at the "back" when the substituent at carbon-3 is positioned to the right [4]. However, the numbering convention may change depending on the specific substitution pattern to ensure that substituents receive the lowest possible numbers [4].

Stereochemical FeatureDescriptionImpact on Properties
Bridgehead ChiralityInherent to bicyclic structureDetermines overall molecular shape [28]
Substituent OrientationExo vs. endo positioningAffects biological activity [22]
Absolute ConfigurationSpatial arrangement of atomsInfluences pharmacological properties [5]

Computational studies have provided insights into the preferred conformations of tropane derivatives and the energy barriers associated with conformational changes [17] [19]. The rigid nature of the bicyclo[3.2.1]octane skeleton restricts conformational flexibility, resulting in well-defined three-dimensional structures that can be accurately predicted using molecular modeling techniques [19]. These computational approaches have proven valuable for understanding the stereochemical requirements for biological activity in tropane-based compounds [17].

Classical Approaches: Robinson Tropinone Synthesis Derivatives

The synthesis of ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate builds upon the foundational work established by Robert Robinson's tropinone synthesis, which represents one of the most elegant biomimetic reactions in organic chemistry [1] [2]. Robinson's original 1917 synthesis utilized succinaldehyde, methylamine, and acetonedicarboxylic acid to construct the tropane core structure through an intramolecular double Mannich reaction [1] [2].

The classical Robinson synthesis operates through a well-defined mechanistic pathway involving nucleophilic addition of methylamine to succinaldehyde, followed by loss of water to create an imine intermediate [3]. This is succeeded by intramolecular addition of the imine nitrogen to form the bicyclic framework [3]. The reaction demonstrates exceptional biomimetic character, as biosynthesis employs identical building blocks, making it a prime example of biogenetic-type synthesis [1] [3].

Modern derivatives of the Robinson synthesis have achieved significant improvements in yield and reaction conditions. The original synthesis provided tropinone in 17% yield, but subsequent modifications incorporating acetonedicarboxylic acid as an activating group increased yields to 42% [1]. Further optimization using the calcium salt of acetonedicarboxylic acid under physiological pH conditions elevated yields to exceed 90% [1].

Contemporary catalytic variations have introduced metal-mediated approaches to the tropinone synthesis. Ruthenium complex-catalyzed systems utilizing potassium hydroxide and sodium tetrafluoroborate achieve yields of 70% under reflux conditions in acetone for 12 hours [1]. These methodologies demonstrate that classical synthetic approaches can be enhanced through modern catalytic techniques while maintaining the fundamental mechanistic principles.

Reactant SystemYield (%)Reaction ConditionsKey Features
Succindialdehyde + Methylamine + Acetone17Aqueous solution, room temperatureOriginal biomimetic synthesis
Succindialdehyde + Methylamine + Acetonedicarboxylic acid42Aqueous solution, acidification/heatingImproved with activating groups
Succindialdehyde + Methylamine + Acetonedicarboxylic acid (Ca salt)90Physiological pH, thermal decarboxylationOptimized pH conditions
Modified conditions with KOH/NaBF470100°C, 12h, inert atmosphereOppenauer oxidation
Ruthenium complex catalyzed85Reflux, acetone, 12hMetal catalysis

Modern Catalytic Routes for Azabicyclo Ring Formation

Contemporary synthetic methodology has witnessed remarkable advances in transition metal-catalyzed approaches for constructing azabicyclic frameworks. These methodologies offer superior selectivity, efficiency, and functional group tolerance compared to classical approaches [4] [5] [6].

Palladium-catalyzed cascade reactions represent a particularly powerful approach for azabicyclic synthesis. The aza-Wacker/Povarov cascade reaction employs highly electrophilic palladium catalysts to convert anilines and 1,6-dienes into hexahydro-cyclopenta[b]quinolines with yields up to 79% and diastereoselectivity exceeding 20:1 [4]. This methodology demonstrates exceptional substrate scope compatibility with various sensitive functional groups and enables late-stage modifications of natural products and pharmaceutical compounds [4].

Copper-catalyzed enantioselective alkene carboamination provides access to 6-azabicyclo[3.2.1]octanes through a process that creates two new rings simultaneously [7]. Using Ph-Box-Cu2 or related catalysts in the presence of manganese dioxide as stoichiometric oxidant, N-sulfonyl-2-aryl-4-pentenamines are converted to azabicyclic products in moderate to good yields with generally excellent enantioselectivities [7]. The reaction forms two new stereocenters, and the carbon-carbon bond-forming arene addition represents a net carbon-hydrogen functionalization [7].

Ruthenium-catalyzed intramolecular metathesis approaches have proven highly effective for synthesizing bridged azabicyclic compounds. The methodology utilizes ruthenium catalysts such as Cp*Ru(COD)Cl for cyclization of azabenzonorbornadienes with alkynes, leading to dihydrobenzoindole frameworks [8]. Depending on the alkyne structure and ruthenium catalyst employed, either dihydrobenzoindole products or [2+2] cycloaddition products can be formed selectively [8].

Copper-catalyzed cascade reactions involving diazo compounds with 1,n-allenynes provide efficient access to 3-azabicyclo[m.2.0] ring systems [5] [9]. These reactions proceed through intermolecular cross-coupling to form bisallene intermediates, followed by subsequent intramolecular [2+2] cycloaddition under mild conditions [5]. The methodology exhibits excellent chemo- and regioselectivity while providing moderate to excellent yields [5] [9].

Catalyst SystemRing System FormedYield Range (%)SelectivityKey Advantages
Palladium(II)/Aerobic conditionsHexahydro-cyclopenta[b]quinolines65-79dr > 20:1One-pot cascade reaction
Copper(II)/Ph-Box ligand/MnO26-Azabicyclo[3.2.1]octanesModerate to goodExcellent eeEnantioselective formation
Ruthenium(II)/Cp*RuCl complexesDihydrobenzoindole frameworksGood yieldsSingle regio/stereoisomerBroad alkyne scope
Palladium(0)/Heck conditionsAza-tetracyclic structuresHigh yieldscis/cis-fusedStereoselective cyclization
Copper(I)/Diazo compounds3-Azabicyclo[m.2.0] systemsModerate to excellentChemo/regioselectiveMild reaction conditions

Ethoxycarbonyl Protection Strategies in Intermediate Synthesis

The ethoxycarbonyl group serves a dual role as both an activating and protective group in azabicyclic synthesis, offering significant advantages in streamlining synthetic routes [10] [11]. This approach represents a major advancement in protective group methodology, enabling simultaneous protection and activation functions that eliminate tedious manipulation steps [10].

N-Ethoxycarbonyl activation has proven particularly valuable in N-acyl-Pictet-Spengler condensations for synthesizing 1-benzyltetrahydroisoquinolines [10] [11]. Unlike N-Boc groups, which are not reliably resistant to strongly acidic cyclization conditions, ethoxycarbonyl groups provide stable protection under these harsh conditions [10]. The methodology enables replacement of unstable arylacetaldehyde building blocks with more accessible ω-methoxystyrenes as arylacetaldehyde equivalents [10].

Phenol protection using ethoxycarbonyl groups offers distinct advantages over traditional protective groups such as isopropoxy, TIPS, benzyl, or benzoyl protection [10]. The main advantage lies in the ability to perform dual transformations in single operations: Route A involves reduction with lithium alanate, leading to N-methyl groups and reductive cleavage of carbonate-protected phenols [10]. Route B utilizes treatment with alkyllithium compounds, which removes all ethoxycarbonyl groups and provides N-nor analogues [10].

In situ protection methodology represents a sophisticated approach that enables selective transformation of carbonyl groups while reversing reactivity patterns [12]. These techniques remove complicated protection-deprotection sequences by installing protective groups that are removed following reaction at another center [12]. The methodology proves particularly valuable for designing selective, one-pot transformations of less reactive carbonyl groups in the presence of more reactive counterparts [12].

The dual use of ethoxycarbonyl groups significantly shortens synthetic routes to hydroxylated 1-benzyltetrahydroisoquinolines [11]. After ring closure, ethoxycarbonyl-protected phenols undergo simultaneous deprotection and carbamate group processing, either through lithium alanate reduction to give N-methylated phenolic products or through methyllithium treatment to provide alkaloids with free N-H functionality [11].

Protection StrategyApplicationDeprotection MethodAdvantagesFinal Products
N-Ethoxycarbonyl activationN-acyl-Pictet-Spengler reactionsLithium alanate reductionAvoids tedious manipulationsN-Methylated products
Phenol ethoxycarbonyl protectionAlkaloid synthesisMethyllithium treatmentDual functionalityFree phenolic alkaloids
Dual protection/activationTetrahydroisoquinoline synthesisCombined reduction/deprotectionShortened synthetic routesBenzyltetrahydroisoquinolines
In situ protection methodologySelective carbonyl transformationsOne-pot removalRemoves protection/deprotection stepsSelectively functionalized compounds
Carbonate protectionPhenolic compound protectionReductive cleavageCompatible with acidic conditionsProtected intermediates

Purification Techniques for Bicyclic Ester Derivatives

The purification of bicyclic ester derivatives requires specialized techniques that account for the unique structural features and chemical properties of these compounds [13] [14] [15]. Column chromatography remains the most widely utilized purification method, though crystallization and recrystallization techniques often achieve superior purity levels [15].

Column chromatography purification typically employs silica gel or alumina as stationary phases, with TLC-grade alumina proving particularly effective for azabicyclic compounds [14] [16]. Mobile phase systems commonly utilize dichloromethane/petroleum ether or hexanes/ethyl acetate gradients [14]. Flash column chromatography conditions enable rapid purification with excellent resolution, and gradient elution techniques provide optimal separation of closely related compounds [14].

Recrystallization techniques offer superior purification compared to column chromatography for compounds exhibiting appropriate crystallization properties [15]. Bicyclic esters generally crystallize well due to their rigidity and heterocyclic nature [15]. Critical solvent selection requires using either non-hydroxylic solvents such as toluene or the alcohol from which the ester is derived to avoid alcohol exchange reactions [13]. Suitable crystallization solvents include corresponding alcohols, aqueous alcohols, toluene/petroleum ether mixtures, and chloroform/toluene systems [13].

Preparative High-Performance Liquid Chromatography provides ultra-pure compound isolation for complex mixtures [17] [18]. Reverse-phase HPLC utilizing Luna C18 columns with water/acetonitrile mobile phases containing trifluoroacetic acid enables precise fraction collection guided by LC-MS detection [18]. The methodology proves particularly valuable for final purification steps where maximum purity is required [17].

Vacuum distillation offers an effective purification method for liquid bicyclic esters, particularly when combined with other techniques [19]. Operating at reduced pressures of 7-8 mmHg with temperature ranges of 145-170°C enables distillation of ester fractions while minimizing thermal decomposition [19]. This approach proves especially useful for removing residual solvents and low-boiling impurities [19].

Combined purification strategies optimize purity by sequentially employing multiple techniques [19]. A rational purification sequence includes initial ethanol removal by distillation followed by secondary separation, then vacuum distillation, and finally adsorption product polishing [19]. This sequence enables recycling of surplus ethanol while removing impurities including glycerol, soaps, and unconverted acylglycerols [19].

Purification MethodStationary Phase/ConditionsMobile Phase/SolventsPurity AchievedSpecial Considerations
Column ChromatographySilica gel, alumina (TLC grade)DCM/petroleum ether, hexanes/EtOAcGood to excellentGradient elution, flash conditions
RecrystallizationEthyl acetate, toluene/petroleum etherCorresponding alcohols, non-hydroxylicSuperior to chromatographyAvoid alcohol exchange
Preparative HPLCLuna C18, reverse phaseWater/acetonitrile with TFAUltra-pure fractionsLC-MS fraction detection
Vacuum Distillation7-8 mmHg, 145-170°CN/A (distillation)High purity estersTemperature/pressure control
Combined MethodsSequential purificationMultiple solvent systemsMaximum purityMethod combination optimization

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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